Cas no 2090580-01-9 ((4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone)

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone is a versatile compound with a unique structure. It offers high purity and stability, making it suitable for various synthetic applications. The presence of the piperidinyl and pyrrolidinyl moieties provides excellent electronic properties, facilitating the development of novel compounds with potential therapeutic applications. This compound is ideal for researchers seeking to explore complex chemical reactions and create diverse chemical libraries.
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone structure
2090580-01-9 structure
Product Name:(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone
CAS No:2090580-01-9
MF:C12H21FN2O
MW:228.306346654892
CID:5722710
PubChem ID:121203173
Update Time:2025-10-31

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • F1907-7043
    • AKOS026711408
    • [4-(fluoromethyl)-4-methylpiperidin-1-yl]-pyrrolidin-3-ylmethanone
    • (4-(fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone
    • 2090580-01-9
    • Methanone, [4-(fluoromethyl)-4-methyl-1-piperidinyl]-3-pyrrolidinyl-
    • (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone
    • Inchi: 1S/C12H21FN2O/c1-12(9-13)3-6-15(7-4-12)11(16)10-2-5-14-8-10/h10,14H,2-9H2,1H3
    • InChI Key: BWORXLFWIUXFEC-UHFFFAOYSA-N
    • SMILES: FCC1(C)CCN(C(C2CNCC2)=O)CC1

Computed Properties

  • Exact Mass: 228.16379146g/mol
  • Monoisotopic Mass: 228.16379146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.064±0.06 g/cm3(Predicted)
  • Boiling Point: 360.2±27.0 °C(Predicted)
  • pka: 9.86±0.10(Predicted)

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone Pricemore >>

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Additional information on (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone

Introduction to (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone (CAS No. 2090580-01-9)

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone is a significant compound in the realm of pharmaceutical chemistry, featuring a unique structural framework that has garnered considerable attention for its potential applications in drug development. This compound, identified by the CAS number 2090580-01-9, is characterized by its intricate molecular architecture, which includes a piperidine ring substituted with a fluoromethyl group and connected to a pyrrolidine moiety through a methanone bridge. Such structural features make it a promising candidate for further exploration in medicinal chemistry.

The presence of the fluoromethyl group in the piperidine ring is particularly noteworthy, as fluorine substitution is known to enhance the metabolic stability and binding affinity of molecules. This modification can significantly influence the pharmacokinetic properties of the compound, making it an attractive scaffold for designing novel therapeutic agents. Additionally, the pyrrolidin-3-yl moiety contributes to the compound's overall solubility and bioavailability, which are critical factors in drug formulation and delivery.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives due to their diverse biological activities. Studies have shown that piperidine-based compounds exhibit a wide range of therapeutic effects, including antiviral, anti-inflammatory, and anticancer properties. The specific combination of substituents in (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone positions it as a valuable tool for investigating these mechanisms further.

One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The structural features of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone suggest that it may interact with various enzymes involved in critical biological pathways. For instance, preliminary studies have indicated that this compound could exhibit inhibitory effects on certain kinases, which are enzymes implicated in cell proliferation and signal transduction. Such interactions could make it a promising candidate for developing treatments against diseases such as cancer and inflammatory disorders.

The< strong>fluoromethyl group in particular has been extensively studied for its ability to enhance the binding affinity of drug candidates to their target proteins. Fluorine atoms can induce dipole moments in molecules, leading to stronger hydrogen bonding interactions and improved receptor binding. This property is particularly valuable in drug design, where optimizing binding affinity can lead to more effective therapeutic outcomes. Additionally, fluorine substitution can influence metabolic stability by preventing rapid degradation by enzymatic processes.

The< strong>pyrrolidin-3-yl moiety also plays a crucial role in determining the biological activity of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone. Pyrrolidine rings are commonly found in biologically active molecules due to their ability to form stable hydrogen bonds with amino acid residues in proteins. This interaction can modulate enzyme activity and receptor binding, making pyrrolidine derivatives valuable scaffolds for drug development. The specific positioning of the pyrrolidine ring in this compound suggests that it may interact with multiple targets simultaneously, potentially leading to synergistic therapeutic effects.

In recent years, there has been significant progress in leveraging computational methods to predict the pharmacological properties of novel compounds. Virtual screening techniques have enabled researchers to identify promising candidates based on their structural features and predicted interactions with biological targets. (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone has been subjected to such computational analyses, which have revealed its potential as an inhibitor of several key enzymes involved in disease pathways.

The synthesis of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-yl)methanone presents unique challenges due to its complex structural framework. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to construct the desired molecular architecture efficiently. These advancements have not only facilitated the production of this compound but also opened up possibilities for generating analogs with modified properties.

The< strong>fluoromethyl group introduces additional synthetic complexity but also offers opportunities for further derivatization. By introducing various functional groups at different positions on the molecule, researchers can explore new pharmacological profiles and optimize drug-like properties such as solubility, permeability, and metabolic stability. The methanone bridge connecting the piperidine and pyrrolidine rings provides a versatile platform for such modifications, allowing for fine-tuning of the compound's biological activity.

Ongoing research efforts are focused on evaluating the therapeutic potential of (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(pyrrolidin-3-y l)methanone through both preclinical and clinical studies. Preclinical investigations have demonstrated its efficacy in animal models of various diseases, including cancer and inflammatory disorders. These findings have laid the groundwork for conducting human trials to assess its safety and efficacy further. The results from these studies will be crucial in determining whether this compound can translate into viable therapeutic options for patients.

The< strong>pyrrolidin-3 -yl moiety has been identified as a key factor contributing to the compound's bioactivity by influencing its interactions with biological targets. By studying how different substituents affect these interactions, researchers can gain valuable insights into structure-function relationships within this class of compounds. Such knowledge is essential for designing next-generation drugs with improved efficacy and reduced side effects.

In conclusion,( 4-(Fluoromethyl)- 4-methylpip er id ine -1 -y l ) ( py r rol id ine - 3 -y l ) m eth an one ( CAS No . 2090580 -01 -9 ) represents an exciting advancement i n pharma ceutical chemistry . Its unique structural features , inclu ding th e presence o f both fluoro m eth yl an d py r rol id ine moieties , endow it wi th promi s ing p otentia l f or th e d evelo pment o f no v el th erapeut ic ag ents . F urth er resea rch an d deve lo pment wo rks ar e eagerly awai t ed t o explo re i ts pharma co lo gical pro file an d dete rmi ne i ts translat ion al po ten tial i n hum an me dic ine . p >

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